Taste Profile Differentiation: 5-Phenyl-2-pentenal vs. Its Three Closest Phenylpentenal Isomers at Controlled Concentrations
In direct head-to-head organoleptic evaluation conducted under identical conditions and reported within a single patent specification, 5-phenyl-2-pentenal was distinguished from its three closest phenylpentenal isomers by a unique cinnamon-bark-with-grapefruit taste character at 2 ppm, evolving to a green–floral–watermelon-rind profile at 10 ppm, with a 1 ppm taste threshold [1]. By contrast, 4-phenyl-2-pentenal produced sweet chocolate-like and milk-chocolate notes at 1–2 ppm (threshold 1 ppm); 5-phenyl-4-pentenal yielded a fruity-grapefruit note at 2 ppm (threshold 1 ppm); and 4-phenyl-4-pentenal exhibited walnut-kernel/pumpkinseed character at 0.5 ppm with a threshold of 0.1 ppm [1].
| Evidence Dimension | Taste character and concentration-dependent flavor profile (aqueous/model system) |
|---|---|
| Target Compound Data | Taste: 2 ppm → sweet cinnamon bark-like with grapefruit note; 10 ppm → green primary, floral watermelon-rind secondary. Threshold: 1 ppm. |
| Comparator Or Baseline | 4-Phenyl-2-pentenal: 1–2 ppm → sweet chocolate-like rosy, milk chocolate; Threshold 1 ppm. 5-Phenyl-4-pentenal: 2 ppm → fruity grapefruit; Threshold 1 ppm. 4-Phenyl-4-pentenal: 0.5 ppm → walnut kernel pumpkinseed; Threshold 0.1 ppm. |
| Quantified Difference | 5-Phenyl-2-pentenal uniquely delivers cinnamon–grapefruit duality vs. chocolate-dominant (4-Ph-2-pentenal), purely fruity (5-Ph-4-pentenal), or nutty (4-Ph-4-pentenal) profiles. |
| Conditions | Organoleptic evaluation panel; taste assessed at 0.5, 1, 2, and 10 ppm in model food/flavor system; identical test protocol for all four phenylpentenals as described in US Patent 4,031,140. |
Why This Matters
For procurement, this means 5-phenyl-2-pentenal is the only phenylpentenal capable of simultaneously delivering cinnamon-spice warmth and citrus-grapefruit brightness in a single ingredient, eliminating the need for multi-component blending to achieve this specific flavor duality.
- [1] International Flavors & Fragrances Inc. US Patent 4,031,140. 4- and 5-Phenyl pentenal acetals. Published 21 Jun 1977. Lines 135–152: organoleptic properties of 4-phenyl-4-pentenal, 4-phenyl-2-pentenal, 5-phenyl-4-pentenal, and 5-phenyl-2-pentenal. View Source
